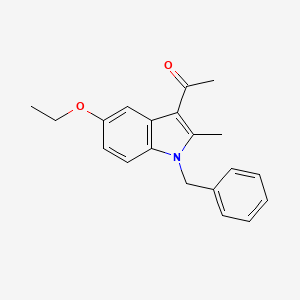
1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone, commonly known as EBK, is a synthetic designer drug that belongs to the cathinone class. It is a psychoactive substance that has gained popularity in recent years due to its euphoric and stimulating effects. EBK is a new psychoactive substance that has emerged in the market and has been used as a recreational drug. The chemical structure of EBK is similar to other cathinones, such as methcathinone and mephedrone, which are known to have stimulant effects.
Mecanismo De Acción
The mechanism of action of EBK is not fully understood. However, it is believed to act as a monoamine transporter inhibitor, which leads to increased levels of dopamine, serotonin, and norepinephrine in the brain. This results in the euphoric and stimulating effects of the drug.
Biochemical and Physiological Effects
EBK has been found to have similar effects to other cathinones, such as increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine, serotonin, and norepinephrine in the brain, which results in the euphoric and stimulating effects of the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EBK has advantages and limitations for lab experiments. One advantage is that it is a new psychoactive substance that has not been extensively studied, which provides opportunities for new research. However, the use of EBK in lab experiments is limited due to its potential for abuse and its illegal status in many countries.
Direcciones Futuras
There are several future directions for research on EBK. One direction is to study its potential use in treating depression and anxiety disorders. Another direction is to study its effects on the central nervous system in more detail. Additionally, research could be done on the potential for abuse and addiction of EBK. Overall, there is a need for more research on EBK to fully understand its effects and potential uses.
Métodos De Síntesis
EBK is synthesized from 2-bromo-4'-methoxypropiophenone, which is reacted with ethyl magnesium bromide to form 1-(2-bromo-4'-methoxyphenyl)propan-2-ol. This intermediate is then reacted with sodium hydride and 2-methylindole to form 1-(2-bromo-4'-methoxyphenyl)-2-methyl-1H-indol-3-ol. Finally, this compound is reacted with benzyl chloride to form 1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone.
Aplicaciones Científicas De Investigación
EBK has been used as a research chemical to study its effects on the central nervous system. It has been found to have similar effects to other cathinones, such as increased dopamine and serotonin release. EBK has also been studied for its potential use in treating depression and anxiety disorders.
Propiedades
IUPAC Name |
1-(1-benzyl-5-ethoxy-2-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-4-23-17-10-11-19-18(12-17)20(15(3)22)14(2)21(19)13-16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYKHXWSTXCUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5648793.png)
![1-[4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone](/img/structure/B5648811.png)

![N-isopropyl-3-{5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5648821.png)

![1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5648836.png)
![2-(ethylamino)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5648841.png)
![(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-(3-pyridin-2-ylpropanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5648848.png)

![N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5648860.png)
![3-[(2-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5648863.png)
![N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5648878.png)
![ethyl 1-[(4-bromo-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B5648893.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]pyrrolidin-3-yl}-N,N-dimethylurea](/img/structure/B5648894.png)